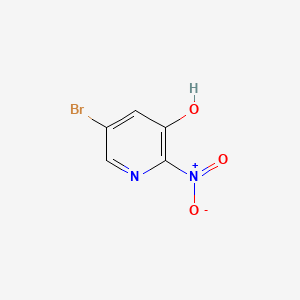

5-Bromo-2-nitropyridin-3-OL

概要

説明

5-Bromo-2-nitropyridin-3-OL is a chemical compound with the molecular formula C5H3BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitropyridin-3-OL typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to yield 5-bromo-2-aminopyridine. This intermediate is then subjected to nitration using nitric acid to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and nitration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 5-Bromo-2-nitropyridin-3-OL undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Reduction: The major product is 5-bromo-2-aminopyridin-3-OL.

Oxidation: Products vary based on the extent of oxidation and the specific oxidizing agent used.

科学的研究の応用

5-Bromo-2-nitropyridin-3-OL has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 5-Bromo-2-nitropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

類似化合物との比較

- 5-Bromo-2-nitropyridine

- 5-Bromo-3-nitropyridine-2-carbonitrile

- 5-Bromo-3-nitropyridin-2-OL

Comparison: 5-Bromo-2-nitropyridin-3-OL is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry. Compared to similar compounds, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activity.

生物活性

5-Bromo-2-nitropyridin-3-OL is a nitropyridine derivative known for its significant biological activity, particularly in the context of toxicity and potential therapeutic applications. This article provides a comprehensive overview of its biological mechanisms, case studies highlighting its toxic effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 218.99 g/mol. The compound features:

- Bromine (Br) at the 5-position

- Nitro (NO_2) group at the 2-position

- Hydroxyl (OH) group at the 3-position

These functional groups contribute to its unique reactivity and biological properties, making it valuable in various applications, including pharmaceuticals and agrochemicals.

The biological activity of this compound primarily involves oxidative mechanisms. It has been shown to interact with hemoglobin, leading to the formation of methemoglobin, which can cause cellular damage and oxidative stress. The presence of both bromine and nitro groups enhances its ability to form strong interactions with biological targets, potentially inhibiting enzyme activity or altering receptor functions.

Case Study: Methemoglobinemia and Delayed Encephalopathy

A notable case study involved a 40-year-old man who experienced severe toxicity after exposure to leaked 5-Bromo-2-nitropyridine (a related compound). Following skin and respiratory exposure, he developed symptoms including dizziness, cyanosis, and coma. Clinical findings confirmed methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure. Despite treatment, the patient suffered from delayed encephalopathy confirmed by MRI 82 days post-exposure .

This case underscores the potential hazards associated with handling compounds like this compound, particularly in occupational settings where exposure may occur.

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Oxidative Stress Induction | The compound can oxidize hemoglobin, leading to methemoglobinemia. |

| Toxicity | Implicated in cases of hemolytic anemia and acute renal failure due to oxidative damage. |

| Enzyme Inhibition | Potential to inhibit specific enzymes due to its molecular structure; further studies are needed. |

Research Findings

Research indicates that this compound is not only a hazardous compound but also a potential candidate for therapeutic applications due to its unique properties:

- Medicinal Chemistry Applications : It serves as an intermediate in synthesizing pharmaceuticals, particularly in developing enzyme inhibitors.

- Industrial Applications : Utilized in producing agrochemicals and dyes.

- Biological Studies : Employed in studies investigating the mechanisms of oxidative stress and cellular damage.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Nitro-2-pyridinol | Nitro group at position 5 | Lacks bromine; used in agrochemicals |

| 6-Bromo-2-nitropyridine | Bromine at position 6 | Different reactivity profile |

| 5-Bromo-2-amino-pyridine | Amino group instead of hydroxyl | Exhibits different biological activities |

特性

IUPAC Name |

5-bromo-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPJQYJTWRBGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697422 | |

| Record name | 5-Bromo-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691872-15-8 | |

| Record name | 5-Bromo-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。